molecular formula C14H18O2 B3057256 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid CAS No. 782-27-4

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid

Cat. No. B3057256
CAS RN: 782-27-4
M. Wt: 218.29 g/mol
InChI Key: OMWKQAVCNOUAFO-UHFFFAOYSA-N
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Description

“4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid” is a chemical compound with the molecular formula C14H18O2 . It has a molecular weight of 218.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid” is 1S/C14H18O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h8-10H,1-7H2,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid” is a powder at room temperature . It has a melting point of 47-48 degrees Celsius .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Tetrahydronaphthalene Derivatives : The compound has been utilized in the synthesis of tetrahydronaphthalene derivatives, which are significant in various chemical reactions and processes. For instance, it has been used in the synthesis of 1,1,5,6-tetramethyl- and 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene through processes involving cyclodehydration and esterification (Mane, Kadam, & Salunkhe, 1999).

  • Preparation of Guareschi Imide : It serves as a precursor in the preparation of Guareschi imide, a compound of interest in organic synthesis. The process involves condensation with ethyl cyano-acetate and subsequent reactions to achieve the desired compound (Collins & James, 1989).

  • Synthesis of Lignan Analogs : It is used in the synthesis of lignan family analogs, such as 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene, which are important in medicinal chemistry and biological studies (Singh, 2012).

Biological and Medicinal Research

  • Investigation of Retinoid X Receptor (RXR) Agonists : The compound has been involved in the study of RXR-selective agonists. It has been part of the synthesis of analogues of known therapeutic agents, contributing to the understanding of receptor pathways and potential for improved therapeutic applications (Heck et al., 2016).

  • Synthesis of Analgesic Compounds : Research has been conducted on the synthesis of triazoles and triazolothiadiazines from derivatives of tetrahydronaphthalene, showing promising analgesic activity. This demonstrates its potential application in developing new pain-relief medications (Turan-Zitouni et al., 1999).

  • Exploration of Anti-Cancer Properties : Some derivatives have shown potential in inhibiting cancer cell growth, particularly in chronic myelogenous leukemia. This suggests the compound's relevance in cancer research and therapy development (Koç et al., 2017).

Material Science and Nanotechnology

  • Optical Gating of Synthetic Ion Channels : The compound has been applied in the field of nanotechnology, particularly in the optical gating of synthetic ion channels. This involves the use of photolabile protecting groups derived from tetrahydronaphthalene for controlling ionic transport in nanofluidic devices (Ali et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h8-10H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWKQAVCNOUAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999439
Record name 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid

CAS RN

782-27-4
Record name NSC38790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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